Methyl 7-oxo-7-phenylheptanoate
Description
Methyl 7-oxo-7-phenylheptanoate (C₁₅H₁₈O₃) is an ester derivative of 7-oxo-7-phenylheptanoic acid. Ethyl 7-oxo-7-phenylheptanoate is described as a colorless to pale yellow liquid with solubility in organic solvents like ethanol and dimethylformamide. It is used in fragrance synthesis and organic catalysis . Methyl esters generally exhibit similar solubility and reactivity but may differ in volatility and toxicity due to the shorter alkyl chain.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 7-oxo-7-phenylheptanoate |
InChI |
InChI=1S/C14H18O3/c1-17-14(16)11-7-3-6-10-13(15)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
NNLZXHUICGXXLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 7-oxo-7-phenylheptanoate (CAS: 112665-41-5)
- Molecular Formula : C₁₆H₁₈O₃
- Structure : Features an ethyl ester group instead of methyl.
- Physical Properties : Liquid at room temperature, flammable, and soluble in organic solvents .
- Hazards : Classified under GHS for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335). Requires precautions to avoid dust/aerosol formation .
- Applications : Used in flavor/fragrance industries and as an organic synthesis intermediate .
Ethyl 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoate (CAS: 898776-98-2)
- Molecular Formula : C₁₇H₁₉BrO₃
- Structure : Incorporates a bromo-methylphenyl substituent, enhancing steric bulk and altering electronic properties.
- Applications : Likely used in specialized organic synthesis for brominated aromatic compounds.
Methyl 7-oxoheptanoate (CAS: 35376-00-2)
- Molecular Formula : C₈H₁₄O₃
- Structure : Lacks the phenyl group, reducing aromatic interactions.
- Physical Properties : Density 0.98 g/cm³, boiling point 210.2°C, flash point 82°C .
- Applications : Intermediate in esterification reactions; simpler structure may favor volatility in industrial applications.
Key Comparative Data
| Compound Name | Molecular Formula | Substituent | Boiling Point (°C) | Hazards (GHS) | Primary Applications |
|---|---|---|---|---|---|
| Methyl 7-oxo-7-phenylheptanoate* | C₁₅H₁₈O₃ | Methyl ester, phenyl | N/A | Inferred similar to ethyl analog | Fragrance synthesis, catalysis |
| Ethyl 7-oxo-7-phenylheptanoate | C₁₆H₁₈O₃ | Ethyl ester, phenyl | N/A | H302, H315, H319, H335 | Flavor/fragrance, synthesis |
| Ethyl 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoate | C₁₇H₁₉BrO₃ | Bromo-methylphenyl | N/A | Potential halogen toxicity | Specialized organic synthesis |
| Methyl 7-oxoheptanoate | C₈H₁₄O₃ | Methyl ester | 210.2 | Not thoroughly investigated | Industrial esterification |
Research Findings and Implications
Structural Effects on Reactivity: The phenyl group in this compound enhances stability and aromatic interactions compared to non-aromatic analogs like Methyl 7-oxoheptanoate . Ethyl vs. methyl esters: Ethyl analogs may exhibit lower volatility but higher lipophilicity, impacting their use in fragrance longevity .
Toxicity Trends: Ethyl 7-oxo-7-phenylheptanoate’s acute toxicity (oral LD₅₀ > 300 mg/kg) suggests methyl analogs may require similar safety protocols .
Synthetic Utility :
- Methyl esters are often preferred in reactions requiring faster hydrolysis rates, while ethyl esters favor prolonged stability .
Notes on Data Limitations
- Direct data for this compound is sparse; comparisons rely on ethyl analogs and structural inferences.
- Hazard classifications for the methyl variant are extrapolated and require experimental validation.
- Applications in catalysis or fragrance industries are hypothesized based on ethyl ester usage .
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